molecular formula C20H20N6O7S4 B601310 delta-2-Cefodizime CAS No. 120533-30-4

delta-2-Cefodizime

Cat. No. B601310
M. Wt: 584.67
InChI Key:
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Description

Delta-2-Cefodizime is a derivative of Cefodizime, a third-generation cephalosporin with a broad spectrum of antibacterial activity. It has the molecular formula C20H20N6O7S4 .


Molecular Structure Analysis

The molecular structure of delta-2-Cefodizime is complex, and its analysis involves various spectroscopic investigations. A study on Cefodizime Sodium Solvates provides evidence of intermolecular hydrogen bonds in the crystal structure .

Scientific Research Applications

Gene Expression Analysis

Delta-2-Cefodizime is relevant in the context of gene expression analysis. Livak and Schmittgen (2001) discuss the 2(-Delta Delta C(T)) Method, a widely used approach in real-time, quantitative PCR experiments for analyzing relative changes in gene expression. This method provides a convenient way to analyze gene expression changes, especially relevant in various scientific research applications, including drug research and molecular biology (Livak & Schmittgen, 2001).

Drug Stability and Degradation Analysis

Research by Xu Yan (2014) focuses on identifying degradation impurities in Cefodizime solutions, using ultra-performance liquid chromatography and tandem mass spectrometry. This study is crucial for understanding the stability and degradation pathways of Cefodizime under various conditions, contributing to its effective use in scientific and medical applications (Yan, 2014).

Solubility and Thermodynamics

A study by Li et al. (2010) measured the solubility of Cefodizime disodium in various aqueous alcohol mixtures at different temperatures. This research is significant for understanding the solubility behavior of Cefodizime, which is crucial for its formulation and application in scientific research (Li et al., 2010).

Preparation and Characterization of Metal Ion Complexes

Auda et al. (2009) focused on the preparation and physicochemical characterization of Cefodizime metal ion complexes. This study is integral to understanding the interaction of Cefodizime with various metals, which can have implications for its stability, efficacy, and application in different scientific research areas (Auda et al., 2009).

Interaction with Human Serum Albumin

Hu and Liu (2015) investigated how Cefodizime interacts with human serum albumin using multi-spectroscopic and molecular docking techniques. This research provides insights into the pharmacodynamics of Cefodizime, particularly its transportation and distribution in human blood serum, which is crucial for its application in medical research (Hu & Liu, 2015).

Safety And Hazards

Cefodizime, the parent compound of delta-2-Cefodizime, is described as toxic and a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWOQUPUOGJRPY-PXUGJTILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta-2-Cefodizime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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